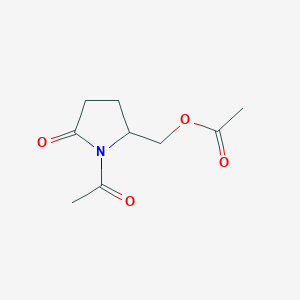

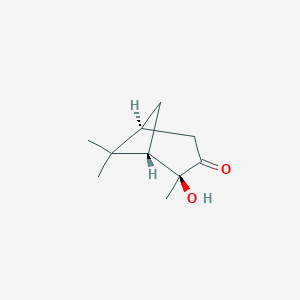

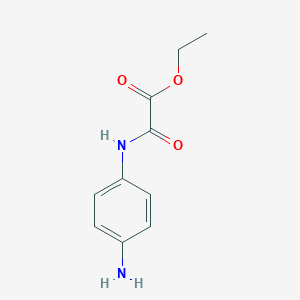

![molecular formula C6H8O3 B014892 (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol CAS No. 52630-80-5](/img/structure/B14892.png)

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

概要

説明

Synthesis Analysis

Synthesis of "(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol" involves innovative methods, including desymmetrization of trienes derived from diols via ring-closing metathesis for constructing the 6,8-dioxabicyclo[3.2.1]octane skeleton, a strategy highlighted in the synthesis of related compounds (Burke et al., 1999). Additionally, an asymmetric heterocycloaddition induced by a chiral sulfoxide has been applied to achieve the stereocontrolled synthesis of this structure (Hayes & Maignan, 1999).

Molecular Structure Analysis

The molecular structure of "(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol" and its derivatives has been corroborated using techniques such as X-ray crystallography, establishing the stereochemistry and absolute configuration of these compounds. Studies have provided detailed insights into the structural characteristics of the dioxabicyclo octane core (Proemmel et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including ring-closure metathesis and asymmetric Diels-Alder reactions, demonstrating a rich chemistry that enables the construction of complex natural product analogs. These reactions underscore the versatility and reactivity of the dioxabicyclo[3.2.1]octane framework (Liu & Long, 2009).

科学的研究の応用

Synthesis and Structural Applications

Synthesis of Natural Product Fragments : This compound serves as a precursor in the synthesis of natural product fragments. For instance, it was used in the synthesis of the C(9)—C(13) fragment of acutiphycin, highlighting its utility in complex natural product synthesis (Miftakhov et al., 2001).

Development of New Synthetic Strategies : The compound's skeleton, 6,8-dioxabicyclo[3.2.1]octane, is common in natural products, prompting novel synthetic strategies. For example, the syntheses of (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin were achieved through desymmetrization of trienes derived from diols (Burke et al., 1999).

Understanding Absolute Configuration : Studies have been conducted to understand the absolute configuration of 6,8-dioxabicyclo[3.2.1]octane and its derivatives. Such research is fundamental in stereoselective synthesis and drug design (Ibrahim et al., 1990).

Polymerization and Material Science

Cationic Polymerization : The compound has been used in the cationic polymerization of 6,8-dioxabicyclo[3.2.1]oct-3-ene. This kind of polymerization is essential for creating materials with specific properties (Okada et al., 1977).

Construction of Bioactive Frameworks : Research includes the synthesis of 6,8-DOBCO frameworks present in natural products. This structure is prevalent in many biologically active compounds (Zhang & Tong, 2016).

Ring-Opening Polymerization : The compound has been studied in the context of ring-opening polymerization, a process vital for creating innovative polymeric materials (Sumitomo & Okada, 1978).

Biological Studies and Pheromones

Synthesis of Pheromones : The compound has been used in the synthesis of pheromones like exo-brevicomin. Such studies are significant in understanding insect behavior and developing pest control methods (Cheng & Liebeskind, 2009).

Aggregation Behavior in Insects : Studies on analogues of 6,8-dioxabicyclo[3.2.1.]octane have shown their role in the aggregation behavior of certain insect species, providing insights into natural insect communication mechanisms (Vité & Pitman, 1969).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal methods.

将来の方向性

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.

特性

IUPAC Name |

(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449081 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol | |

CAS RN |

52630-80-5 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

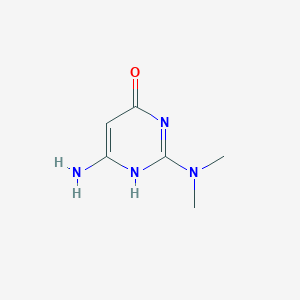

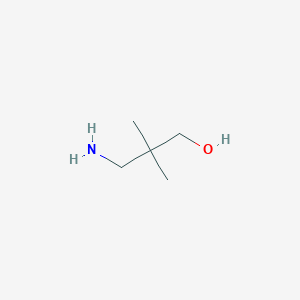

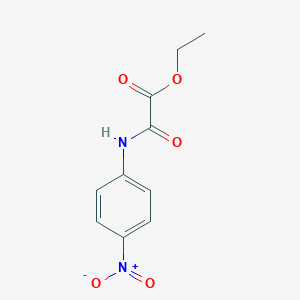

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

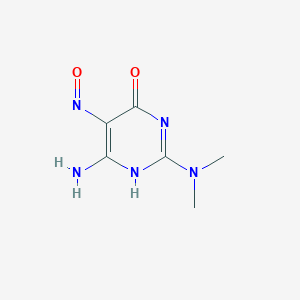

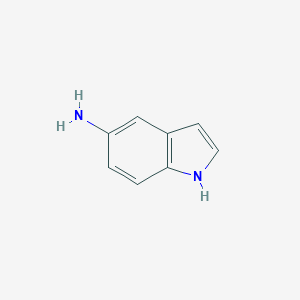

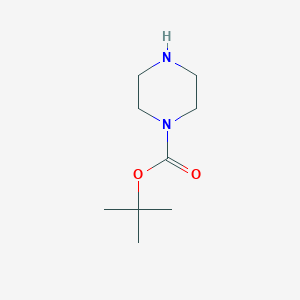

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

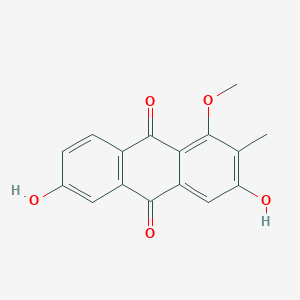

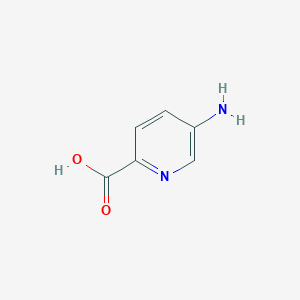

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)